molecular formula C15H23N3O4 B4488530 Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}propanoate

Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}propanoate

Cat. No.: B4488530
M. Wt: 309.36 g/mol
InChI Key: ZFHZMQCFVVJBTB-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}propanoate is a complex organic compound that features an oxazole ring, a pyrrolidine ring, and an ester functional group

Properties

IUPAC Name

ethyl 2-[[2-(3-ethyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-4-11-9-13(22-17-11)12-7-6-8-18(12)15(20)16-10(3)14(19)21-5-2/h9-10,12H,4-8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHZMQCFVVJBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2C(=O)NC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}propanoate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes . The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxazolone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}propanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, potentially inhibiting their function. The ester group allows for hydrolysis, releasing active metabolites that can exert biological effects. The pyrrolidine ring can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}propanoate is unique due to its combination of an oxazole ring, a pyrrolidine ring, and an ester functional group. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}propanoate
Reactant of Route 2
Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}propanoate

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